molecular formula C16H20N4S2 B13739606 Ibazole nitrile CAS No. 32563-71-6

Ibazole nitrile

Katalognummer: B13739606
CAS-Nummer: 32563-71-6
Molekulargewicht: 332.5 g/mol
InChI-Schlüssel: WNGYDTQZWXGHTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ibazole nitrile is a chemical compound with the molecular formula C16H20N4S2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to an aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ibazole nitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

Ibazole nitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of ibazole nitrile involves its interaction with specific molecular targets. The cyano group can enhance binding affinity to certain enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Ibazole nitrile can be compared with other nitrile-containing compounds such as:

This compound is unique due to its specific structure and the presence of additional functional groups that can influence its reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its synthesis, chemical reactivity, and applications make it an important subject of study in both academic and industrial research.

Eigenschaften

CAS-Nummer

32563-71-6

Molekularformel

C16H20N4S2

Molekulargewicht

332.5 g/mol

IUPAC-Name

4-[5-(4-cyano-2-methylbutan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-4-methylpentanenitrile

InChI

InChI=1S/C16H20N4S2/c1-15(2,7-5-9-17)13-19-11-12(21-13)20-14(22-11)16(3,4)8-6-10-18/h5-8H2,1-4H3

InChI-Schlüssel

WNGYDTQZWXGHTI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCC#N)C1=NC2=C(S1)N=C(S2)C(C)(C)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.